molecular formula C22H17FN2O B5163500 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5163500
M. Wt: 344.4 g/mol
InChI Key: VZUHRYUJXRMROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It belongs to the class of pyrrolones and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In terms of its effects on the body, there is limited information available at this time.

Advantages and Limitations for Lab Experiments

One advantage of using 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, its mechanism of action and physiological effects are not fully understood, which limits its use in certain experiments.

Future Directions

There are several future directions for research involving 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion:
3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It has been studied for its anticancer properties and potential use as a therapeutic agent for Alzheimer's disease. Its mechanism of action and physiological effects are not fully understood, but it has shown promising results in inhibiting the growth of cancer cells in vitro. Further research is needed to fully understand its potential as a therapeutic agent for other diseases and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One such method involves the reaction of 2-fluorobenzaldehyde with aniline and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

4-anilino-2-(2-fluorophenyl)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O/c23-19-14-8-7-13-18(19)21-15-20(24-16-9-3-1-4-10-16)22(26)25(21)17-11-5-2-6-12-17/h1-15,21,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUHRYUJXRMROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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